molecular formula C17H26ClNO2 B1668075 Butachlor CAS No. 23184-66-9

Butachlor

Cat. No.: B1668075
CAS No.: 23184-66-9
M. Wt: 311.8 g/mol
InChI Key: HKPHPIREJKHECO-UHFFFAOYSA-N
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Scientific Research Applications

Butachlor has several scientific research applications, including:

Mechanism of Action

Target of Action

Butachlor, a chloroacetanilide herbicide, is primarily used as a pre-emergence control of unwanted weeds . Its primary targets are the plant tissues, specifically the very-long-chain fatty acids (VLCFAs) in microsomes . By inhibiting the development of these plant tissues, this compound effectively reduces the number of weeds, thereby having a positive impact on crops .

Mode of Action

The mode of action of this compound involves inhibiting the elongase responsible for the elongation of VLCFAs and the geranylgeranyl pyrophosphate cyclization enzymes . This inhibition disrupts the normal growth and development of the plant tissues, leading to the death of the weeds .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the biosynthesis of VLCFAs . The inhibition of this biosynthesis disrupts the normal functioning of the plant cells, leading to their death . Additionally, this compound has been reported to be toxic to algae in aquatic systems and to have an adverse effect on nitrogen fixation .

Pharmacokinetics

A high selective and sensitive UPLC-MS/MS method based on MS 3 technique has been developed to determine this compound in biological matrix .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cell ultrastructure and the inhibition of photosynthetic activity . This leads to significant changes in the growth rate, synthesis of pigments, and photosynthesis system activities . In high concentrations, this compound can cause oxidative stress, which is a dominant toxic effect on certain organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of microplastics in water can affect the removal of this compound from the water environment . The adsorption behavior between microplastics and this compound under different factors, namely pH, salt ion concentration, and aging, was investigated . Furthermore, this compound can enter the water environment through multiple channels and cause pollution . Therefore, the safety of this compound should be considered when it is used as an herbicide .

Safety and Hazards

Butachlor is classified as an acute toxicity - Category 4, Oral . It is harmful if swallowed and may cause skin irritation .

Future Directions

The future directions for Butachlor involve its removal from the environment due to its potential adverse effects on the ecosystem and toxicity . Biodegradation is a powerful tool for the removal of this compound . Dechlorination plays a key role in the degradation of this compound . The biochemical pathways and molecular mechanisms of this compound biodegradation are being explored in depth in order to provide new ideas for repairing this compound-contaminated environments .

Biochemical Analysis

Biochemical Properties

Butachlor interacts with various enzymes, proteins, and other biomolecules. Enzymes associated with this compound degradation have been identified, including CndC1 (ferredoxin), Red1 (reductase), FdX1 (ferredoxin), FdX2 (ferredoxin), Dbo (debutoxylase), and catechol 1,2 dioxygenase . These interactions play a key role in the degradation of this compound .

Cellular Effects

This compound residues have been detected in soil, water, and organisms, and have been shown to be toxic to these non-target organisms . Long-term exposure to this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, some animals, plants, and microorganisms have developed resistance toward this compound, indicating that the toxicity of this herbicide can be reduced . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to be toxic to non-target organisms .

Metabolic Pathways

This compound is involved in various metabolic pathways. The metabolites and degradation pathways of this compound have been investigated . This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butachlor is synthesized by reacting chloroacetyl chloride with the azomethine of 2,6-diethylaniline and formaldehyde, followed by treatment with n-butanol . This process involves the formation of an intermediate, which is then converted into the final product under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for efficiency and yield. The process includes precise control of temperature, pressure, and reaction time to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Butachlor undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions include various metabolites and degradation products, which can have different environmental and biological impacts .

Comparison with Similar Compounds

  • Acetochlor
  • Alachlor
  • Metachlor
  • Propachlor

Comparison: Butachlor is unique among chloroacetanilide herbicides due to its specific application in rice cultivation and its effectiveness in controlling a wide range of weeds. Compared to acetochlor and alachlor, this compound has a distinct mode of action and environmental behavior, making it suitable for specific agricultural practices .

Properties

IUPAC Name

N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide
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InChI

InChI=1S/C17H26ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h8-10H,4-7,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPHPIREJKHECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
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DSSTOX Substance ID

DTXSID3034402
Record name Butachlor
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Molecular Weight

311.8 g/mol
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Physical Description

Amber or light yellow liquid; [HSDB] Light yellow liquid; [MSDSonline]
Record name Butachlor
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Boiling Point

156 °C at 0.5 mm Hg
Record name BUTACHLOR
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Flash Point

114 °C (open cup); 93 °C (closed cup), >135 °C (Tag closed cup)
Record name BUTACHLOR
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Solubility

Soluble in most organic solvents, including diethyl ether, acetone, benzene, ethanol, ethyl acetate, and hexane, In water, 20 mg/l at 20 °C
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Density

1.070 g/mL at 25 °C
Record name BUTACHLOR
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Vapor Pressure

0.0000029 [mmHg], 2.90X10-6 mm Hg at 25 °C
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Color/Form

Amber liquid, Light yellow oil

CAS No.

23184-66-9
Record name Butachlor
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Melting Point

<-5 °C
Record name BUTACHLOR
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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